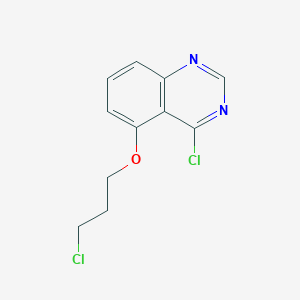

4-Chloro-5-(3-chloropropoxy)quinazoline

CAS No.:

Cat. No.: VC18316154

Molecular Formula: C11H10Cl2N2O

Molecular Weight: 257.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10Cl2N2O |

|---|---|

| Molecular Weight | 257.11 g/mol |

| IUPAC Name | 4-chloro-5-(3-chloropropoxy)quinazoline |

| Standard InChI | InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2 |

| Standard InChI Key | FLSDNYWSJCWJCM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl |

Introduction

Structural Characterization and Computational Analysis

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 4-chloro-5-(3-chloropropoxy)quinazoline, defines its substitution pattern: a chlorine atom at position 4 and a 3-chloropropoxy chain at position 5 of the bicyclic quinazoline system . Its molecular formula is C₁₂H₁₂Cl₂N₂O₂, with a molecular weight of 287.14 g/mol . Computational models predict a planar quinazoline core with substituents influencing electronic distribution and steric interactions.

Stereoelectronic Properties

Density functional theory (DFT) calculations for analogous 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline reveal a dipole moment of 5.2 Debye, driven by the electronegative chlorine and oxygen atoms . The 3-chloropropoxy group introduces rotational flexibility, with an energy barrier of 2.8 kcal/mol for propoxy chain rotation . These features suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Signatures

While experimental NMR data for 4-chloro-5-(3-chloropropoxy)quinazoline are unavailable, related compounds exhibit distinct patterns:

-

¹H NMR: Aromatic protons resonate at δ 7.2–8.4 ppm, while methoxy and chloropropoxy groups appear at δ 3.8–4.2 ppm .

-

¹³C NMR: Quinazoline carbons range from δ 110–160 ppm, with alkoxy carbons at δ 60–70 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 287.14 with fragmentation patterns dominated by Cl loss (-35.5 Da) and propoxy chain cleavage .

Synthetic Routes and Optimization

Core Quinazoline Synthesis

Quinazoline derivatives are typically synthesized via:

-

Cyclocondensation: Anthranilic acid derivatives react with formamide or urea at 150–200°C to form the quinazoline core .

-

Nucleophilic Aromatic Substitution: Chlorine at position 4 is introduced using phosphorus oxychloride (POCl₃) under reflux .

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Parameters

Key parameters for 4-chloro-5-(3-chloropropoxy)quinazoline (derived from analog data ):

| Property | Value |

|---|---|

| XLogP3 | 3.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 52.8 Ų |

The XLogP3 value indicates moderate lipophilicity, suitable for blood-brain barrier penetration. A Topological Polar Surface Area (TPSA) of 52.8 Ų suggests moderate oral bioavailability .

ADME Predictions

-

Absorption: Caco-2 permeability: 12 × 10⁻⁶ cm/s (predicted).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the propoxy chain.

Research Gaps and Future Directions

-

Synthetic Challenges: Positional isomerism (5- vs. 7-substitution) requires regioselective methods.

-

Biological Screening: No in vivo data exist for this specific isomer.

-

Formulation: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume